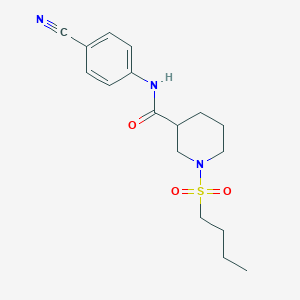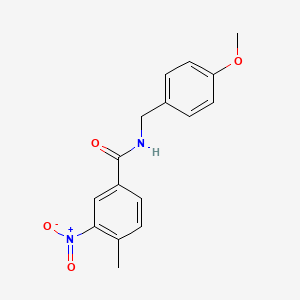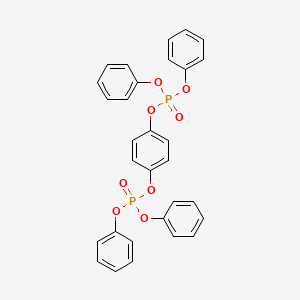
1-(butylsulfonyl)-N-(4-cyanophenyl)-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Sulfonamide derivatives of piperidine and their analogs have garnered attention in the scientific community due to their wide range of biological activities and potential therapeutic applications. These compounds are synthesized and analyzed to explore their chemical and physical properties, which contribute to their functionality and efficacy in various biological systems.
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves multi-step organic reactions starting from basic piperidine or related nitrogen-containing heterocycles. These processes may include nucleophilic substitution reactions, acylation, and sulfonation, among others. For instance, the synthesis of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives involves reacting ethyl piperidine-4-carboxylate with alkyl/aryl sulfonyl chlorides (Khalid, H., Rehman, A., & Abbasi, M., 2014).
Scientific Research Applications
Pharmacological Properties and Potential Therapeutic Uses
1-(butylsulfonyl)-N-(4-cyanophenyl)-3-piperidinecarboxamide, while not directly mentioned in available literature, can be related to research on similar compounds with sulfonyl and piperidine groups. These compounds demonstrate varied biological activities, including anticoagulant, antimicrobial, and potential cancer therapy applications. For example, a study on MD 805, an anticoagulant with a piperidine structure, showcased its utility in reducing platelet activation during hemodialysis, suggesting potential applications in cardiovascular diseases and conditions requiring anticoagulation management (Matsuo et al., 1986).
Anticancer Potential
Compounds similar to 1-(butylsulfonyl)-N-(4-cyanophenyl)-3-piperidinecarboxamide show promise in cancer research. For instance, Venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, undergoes extensive hepatic metabolism, indicating the role of liver enzymes in processing sulfonyl-containing drugs. This insight into drug metabolism can inform the development of new cancer therapies, especially for hematologic malignancies (Liu et al., 2017).
Neurological Research Applications
The study of sigma receptors in the brain, which are involved in several neurological processes, also sees the application of sulfonyl piperidine compounds. A compound labeled with iodobenzamide and a piperidine structure, used in sigma receptor scintigraphy, shows potential for visualizing brain tumors and could contribute to the diagnosis and treatment of neurological disorders (Caveliers et al., 2002).
Role in Serotonin Receptor Research
Serotonin receptors, critical to understanding psychiatric and neurological disorders, are another area where related compounds are applied. A study using a 5-HT1A receptor antagonist to assess brain occupancy in humans highlights the utility of sulfonyl piperidine derivatives in exploring the pharmacology of psychiatric disorders (Rabiner et al., 2002).
properties
IUPAC Name |
1-butylsulfonyl-N-(4-cyanophenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-2-3-11-24(22,23)20-10-4-5-15(13-20)17(21)19-16-8-6-14(12-18)7-9-16/h6-9,15H,2-5,10-11,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNKGXIZPQLPPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butylsulfonyl-N-(4-cyanophenyl)piperidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-N'-({5-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)urea](/img/structure/B5554202.png)
![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5554208.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5554209.png)


![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B5554224.png)

![5-{[(2,5-dimethyl-3-furoyl)amino]methyl}-3-furoic acid](/img/structure/B5554251.png)

![2-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}isoquinolin-1(2H)-one](/img/structure/B5554258.png)
![1-benzyl-N-[2-(4-morpholinylmethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5554261.png)


